2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
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Overview
Description
2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential biochemical and physiological effects. This compound is synthesized using a specific method and has been studied for its mechanism of action, advantages, and limitations in lab experiments, and future directions for research.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study focused on the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, using 4-Chlorophenoxyacetic acid as a precursor. These derivatives demonstrated potential anti-bacterial properties against both gram-negative and gram-positive bacteria and moderate inhibition of α-chymotrypsin enzyme. Computational docking revealed significant correlation with bioactivity data, indicating their potential as antibacterial agents with moderate anti-enzymatic potential (Siddiqui et al., 2014).
Aldose Reductase Inhibition
1,2,4-oxadiazol-5-yl-acetic acids were synthesized and tested for their ability to inhibit aldose reductase. These compounds, especially 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid, showed substantial in vivo activity, preventing cataract development in galactosemic rats when administered topically. This suggests their potential in treating conditions like cataracts (La Motta et al., 2008).
Biological Activity of Thiazolidin-4-ones and Thiazan-4-one Derivatives
Novel compounds derived from 10-undecenoic acid hydrazide, including sulfanyl acetic acids, were synthesized. These compounds were structurally characterized and underwent biological assays, hinting at their potential for further biological screening and applications (Rahman et al., 2005).
Computational and Pharmacological Evaluation
Research on 1,3,4-oxadiazole and pyrazole derivatives, including sulfanyl acetic acid compounds, indicated their potential in toxicity assessment, tumor inhibition, and as analgesic and anti-inflammatory agents. These compounds exhibited various degrees of binding and inhibitory effects in assays, suggesting a range of pharmacological applications (Faheem, 2018).
Alkaline Phosphatase Inhibition
Substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides synthesized as alkaline phosphatase inhibitors showed good to excellent inhibitory activity, particularly compound 9h. These compounds, especially 9h, also demonstrated significant DNA binding interactions, indicating their potential in designing potent inhibitors of human ALP (Iqbal et al., 2019).
properties
IUPAC Name |
2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-7-3-2-4-8(5-7)10-12-11(16-13-10)17-6-9(14)15/h2-5H,6H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVLDVUIQLOKSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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